1H-Indole, 1-(4-bromobutyl)-5-fluoro-

Catalog No.
S1959735
CAS No.
M.F
C12H13BrFN
M. Wt
270.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 1-(4-bromobutyl)-5-fluoro-

Product Name

1H-Indole, 1-(4-bromobutyl)-5-fluoro-

IUPAC Name

1-(4-bromobutyl)-5-fluoroindole

Molecular Formula

C12H13BrFN

Molecular Weight

270.14 g/mol

InChI

InChI=1S/C12H13BrFN/c13-6-1-2-7-15-8-5-10-9-11(14)3-4-12(10)15/h3-5,8-9H,1-2,6-7H2

InChI Key

UEZMPMAALDRJTR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2CCCCBr)C=C1F

Canonical SMILES

C1=CC2=C(C=CN2CCCCBr)C=C1F

1H-Indole, 1-(4-bromobutyl)-5-fluoro- is an organic compound belonging to the indole family, characterized by a bicyclic structure featuring a fused benzene and pyrrole ring. This compound contains a bromobutyl substituent at the nitrogen atom of the indole moiety and a fluorine atom at the 5-position of the indole ring. The presence of these substituents enhances its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution: The bromobutyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The indole core can be oxidized or reduced, allowing for the formation of various derivatives.
  • Coupling Reactions: The fluorine atom may participate in coupling reactions with other aromatic compounds, expanding its utility in synthetic applications.

The biological activity of 1H-Indole, 1-(4-bromobutyl)-5-fluoro- has been explored in various studies. Indole derivatives are known for their potential antimicrobial and anticancer properties. The unique structural features of this compound, particularly the bromobutyl and fluorine groups, may enhance its binding affinity to biological targets, including enzymes and receptors. Research indicates that such compounds can interact with molecular pathways involved in cell proliferation and apoptosis, making them candidates for further pharmacological exploration .

The synthesis of 1H-Indole, 1-(4-bromobutyl)-5-fluoro- typically involves several key steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that involve the reaction of phenylhydrazine with an appropriate aldehyde or ketone.
  • Introduction of the Fluorine Atom: This step may involve halogenation reactions where a fluorinated reagent is used to introduce the fluorine atom at the 5-position.
  • Attachment of the Bromobutyl Side Chain: The final step usually involves alkylation of the indole nitrogen with 1-bromobutane in the presence of a base such as potassium carbonate or sodium hydride.

The applications of 1H-Indole, 1-(4-bromobutyl)-5-fluoro- span several fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is investigated for use in drug development.
  • Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: May find applications in developing new materials due to its unique structural properties .

Studies on interaction mechanisms suggest that 1H-Indole, 1-(4-bromobutyl)-5-fluoro- may engage with various biological targets. The presence of both bromobutyl and fluorine groups could enhance its interaction with proteins or nucleic acids, potentially leading to significant biological effects. Understanding these interactions is crucial for evaluating its therapeutic potential .

Several compounds share structural similarities with 1H-Indole, 1-(4-bromobutyl)-5-fluoro-. Here are some notable examples:

Compound NameKey Differences
1-(4-Bromobutyl)-2-phenyl-1H-indoleLacks the fluorine atom
1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indoleContains a chlorophenyl group instead of fluorine
4-Bromo-5-fluoro-1H-indoleLacks the bromobutyl side chain
4-Bromo-7-fluoro-1H-indoleDifferent substitution pattern on the indole ring

Uniqueness

The uniqueness of 1H-Indole, 1-(4-bromobutyl)-5-fluoro- lies in its combination of both bromobutyl and fluorinated substituents. This specific arrangement is expected to impart distinct chemical properties and enhance its biological activity compared to other indole derivatives. The structural diversity provided by these substituents makes it a valuable candidate for further research in medicinal chemistry and drug development .

XLogP3

3.5

Dates

Last modified: 07-22-2023

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